![molecular formula C9H5ClF2N2 B1473273 4-Chloro-5,7-difluoro-2-methylquinazoline CAS No. 1823885-13-7](/img/structure/B1473273.png)
4-Chloro-5,7-difluoro-2-methylquinazoline
Overview
Description
“4-Chloro-5,7-difluoro-2-methylquinazoline” is a chemical compound with the empirical formula C10H6ClF2N . It has a molecular weight of 213.61 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isCc1cc(Cl)c2c(F)cc(F)cc2n1
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is solid in form . More specific physical and chemical properties were not available in the sources I found.Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
4-chloro-5,7-difluoro-2-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c1-4-13-7-3-5(11)2-6(12)8(7)9(10)14-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZUMFJAQUGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)F)F)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,7-difluoro-2-methylquinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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